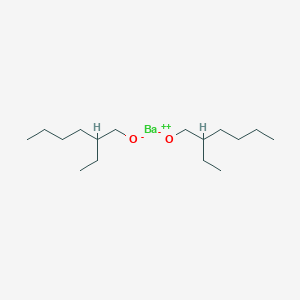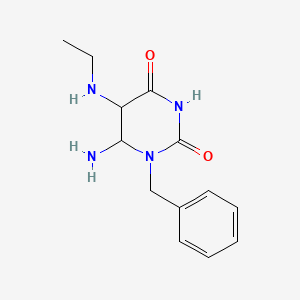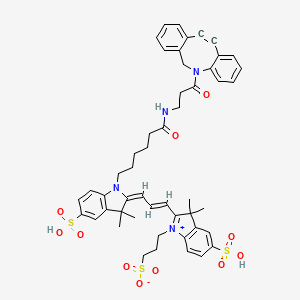
2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-Etilbenzoil)ciclopentano-1-carboxílico es un compuesto químico con la fórmula molecular C15H18O3 y un peso molecular de 246,31 g/mol . Es un compuesto quiral, lo que significa que contiene una mezcla de enantiómeros, que son moléculas que son imágenes especulares entre sí . Este compuesto se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
La síntesis del ácido 2-(2-Etilbenzoil)ciclopentano-1-carboxílico implica varios pasos. Un método común es la reacción de acilación de Friedel-Crafts, donde un cloruro de acilo reacciona con un compuesto aromático en presencia de un catalizador ácido de Lewis, como el cloruro de aluminio . Las condiciones de reacción típicamente implican condiciones anhidras y un rango de temperatura de 0-5°C. Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y pureza.
Análisis De Reacciones Químicas
El ácido 2-(2-Etilbenzoil)ciclopentano-1-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio para producir alcoholes.
Sustitución: Se pueden producir reacciones de sustitución nucleófila, donde los nucleófilos reemplazan un grupo funcional en el compuesto. Los reactivos comunes incluyen haluros y alcóxidos.
Aplicaciones Científicas De Investigación
El ácido 2-(2-Etilbenzoil)ciclopentano-1-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos y como reactivo en reacciones químicas.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos en los procesos celulares y las funciones enzimáticas.
Medicina: Se está investigando su posible aplicación terapéutica, como su papel en el desarrollo de fármacos y como agente farmacológico.
Industria: Se utiliza en la producción de productos químicos y materiales especializados, incluidos polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-Etilbenzoil)ciclopentano-1-carboxílico implica su interacción con objetivos y vías moleculares específicos. Puede actuar como un inhibidor o activador de ciertas enzimas, afectando las vías bioquímicas y los procesos celulares. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de su uso .
Comparación Con Compuestos Similares
El ácido 2-(2-Etilbenzoil)ciclopentano-1-carboxílico se puede comparar con compuestos similares como:
Ácido cis-2-(2-Etilbenzoil)ciclopentano-1-carboxílico: Este es un isómero estereoisómero del compuesto con diferente disposición espacial de los átomos.
Ácido trans-2-(2-Etilbenzoil)ciclopentano-1-carboxílico: Otro isómero estereoisómero con propiedades químicas y reactividad distintas.
Ácido 2-Benzoilciclopentano-1-carboxílico: Un compuesto similar sin el grupo etilo, lo que afecta su comportamiento químico y aplicaciones.
Propiedades
IUPAC Name |
2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-10-6-3-4-7-11(10)14(16)12-8-5-9-13(12)15(17)18/h3-4,6-7,12-13H,2,5,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSXYDPFDGUBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(1,3-Benzodioxol-5-yl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B12317342.png)




![2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12317365.png)
![5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol](/img/structure/B12317367.png)
![N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide](/img/structure/B12317374.png)
![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)
![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B12317397.png)
![4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate](/img/structure/B12317402.png)

